molecular formula C19H23FN2 B5878904 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B5878904
M. Wt: 298.4 g/mol
InChI Key: SGWCXOUACVNEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized by medicinal chemists as a potential drug candidate for the treatment of various neurological disorders. DF-MDBP has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed that 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine exerts its pharmacological effects by modulating the activity of serotonin receptors in the brain. This leads to the regulation of various neurotransmitters, including dopamine, norepinephrine, and glutamate, which are involved in the regulation of mood, emotion, and cognition.
Biochemical and physiological effects:
1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been shown to exhibit several biochemical and physiological effects in preclinical studies. These include the modulation of serotonin, dopamine, and norepinephrine levels in the brain, the regulation of neuronal activity, and the improvement of cognitive function. 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It exhibits potent binding affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in the brain. 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine is also relatively stable and can be easily synthesized in the laboratory. However, 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has several limitations, including its potential toxicity and the lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine. One potential area of research is the development of 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine-based drugs for the treatment of neurological disorders, including depression and anxiety. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine. This could lead to the development of more effective and safer drugs for the treatment of various neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine in humans.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine involves the reaction between 1-(2,3-dimethylphenyl)piperazine and 3-fluorobenzyl chloride in the presence of a base catalyst. The resulting product is then purified by recrystallization or chromatography techniques. The synthesis of 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine is a complex process that requires expertise in organic chemistry and medicinal chemistry.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. Several studies have shown that 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine exhibits potent binding affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2B. This makes 1-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)piperazine a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-15-5-3-8-19(16(15)2)22-11-9-21(10-12-22)14-17-6-4-7-18(20)13-17/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWCXOUACVNEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-(3-fluorobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.